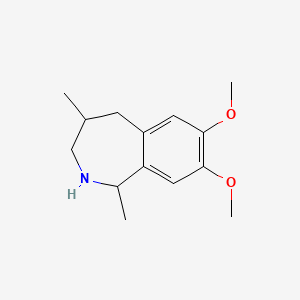

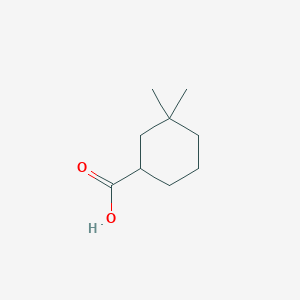

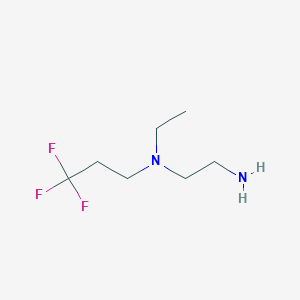

![molecular formula C13H9ClFN3 B1444169 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1380310-99-5](/img/structure/B1444169.png)

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Vue d'ensemble

Description

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C13H9ClFN3. It has a molecular weight of 261.68 . This compound is categorized under the class of molecules known as reagents & chemicals .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of this compound includes a fluorobenzyl group attached to the pyrimidine ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

This compound is a light-red to brown solid .Applications De Recherche Scientifique

Applications anti-inflammatoires

Les dérivés de la pyrimidine, y compris celui en question, ont été étudiés pour leurs propriétés anti-inflammatoires. Ils sont connus pour inhiber l'expression et les activités de médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase d'oxyde nitrique inductible, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires.

Activité anticancéreuse

Le noyau pyrimidinique est une structure importante en chimie médicinale, en particulier dans la conception de médicaments anticancéreux. Les dérivés de la pyrimidine ont été évalués pour leur capacité à inhiber la prolifération cellulaire dans divers types de tumeurs, notamment le glioblastome, le cancer du sein triple négatif, les carcinomes épidermoïdes de la cavité buccale et le cancer du côlon . Les modifications structurelles dans ces composés peuvent entraîner des diminutions significatives de la viabilité cellulaire, suggérant leur rôle d'outils prometteurs pour le traitement du cancer.

Synthèse de nouveaux composés

La synthèse de nouveaux analogues de la pyrimidine est un domaine de recherche actif. L'incorporation de différentes entités dans le noyau pyrimidinique, telles que la 3-morpholinopropan-1-amine, s'est avérée améliorer les effets anti-inflammatoires de ces composés . Cela ouvre des possibilités pour la création de nouveaux médicaments avec une efficacité améliorée et une toxicité réduite.

Relations structure-activité (RSA)

La compréhension des RSA des dérivés de la pyrimidine est cruciale pour le développement de médicaments. Une analyse détaillée des RSA permet d'identifier les pharmacophores responsables de l'activité biologique et peut guider la synthèse d'analogues plus puissants avec les propriétés souhaitées .

Propriétés antivirales et antibactériennes

Les dérivés de la pyrimidine présentent un éventail d'effets pharmacologiques, notamment des activités antivirales et antibactériennes. Leur mécanisme d'action implique souvent l'inhibition d'enzymes essentielles à la réplication des virus et des bactéries, ce qui les rend précieux dans le traitement des maladies infectieuses .

Inhibition enzymatique

Certains dérivés de la pyrimidine se sont avérés inhiber des enzymes telles que les kinases dépendantes des cyclines (CDK), qui sont essentielles à la progression du cycle cellulaire. Cette inhibition peut entraîner la mort cellulaire par apoptose, en particulier dans les cellules cancéreuses, et constitue une approche prometteuse pour la thérapie anticancéreuse .

Safety and Hazards

This compound is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. Protective clothing, gloves, and eye/face protection should be worn when handling this compound . It is also recommended to keep it away from heat/sparks/open flames/hot surfaces .

Mécanisme D'action

Target of Action

Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine, are known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives exert their effects through inhibiting protein kinases . This inhibition disrupts the phosphorylation process, a crucial mechanism in signal transduction pathways, thereby affecting cellular functions such as growth and differentiation .

Biochemical Pathways

For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities . These effects are likely due to their ability to inhibit protein kinases and disrupt cellular signaling processes .

Analyse Biochimique

Biochemical Properties

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with protein kinases, which are crucial regulators of cellular processes such as cell growth, differentiation, and apoptosis . The compound binds to the active site of these kinases, inhibiting their activity and thereby modulating downstream signaling pathways. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis and inhibit proliferation by disrupting key signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins. The compound also influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, preventing the phosphorylation of target proteins and thereby inhibiting kinase activity . This inhibition disrupts the signaling cascades that regulate cell growth and survival. Additionally, the compound can induce conformational changes in the enzyme, further enhancing its inhibitory effects . These interactions result in the downregulation of oncogenic pathways and the activation of apoptotic pathways, leading to cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The effects may vary depending on the cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of tumor growth . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleotide synthesis and energy metabolism . The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and repair . By inhibiting these enzymes, the compound disrupts nucleotide metabolism, leading to reduced DNA synthesis and cell proliferation . Additionally, it affects the flux of metabolites through glycolytic and oxidative phosphorylation pathways, altering cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The distribution pattern may vary depending on the cell type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may influence its localization to specific subcellular compartments . For instance, phosphorylation or ubiquitination of the compound can affect its stability and interaction with other biomolecules .

Propriétés

IUPAC Name |

4-chloro-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3/c14-12-11-5-6-18(13(11)17-8-16-12)7-9-1-3-10(15)4-2-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDCJBKSWNJZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2N=CN=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174877 | |

| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1380310-99-5 | |

| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380310-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

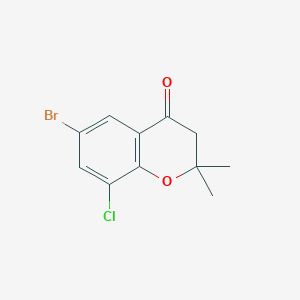

![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)

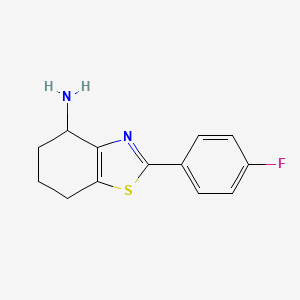

![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)

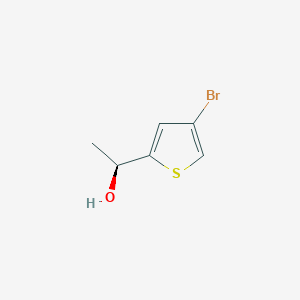

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)